molecular formula C12H11BrN2OS B14910150 1-(2-Bromophenyl)-2-((1-methyl-1h-imidazol-2-yl)thio)ethan-1-one

1-(2-Bromophenyl)-2-((1-methyl-1h-imidazol-2-yl)thio)ethan-1-one

Cat. No.: B14910150
M. Wt: 311.20 g/mol
InChI Key: SRCYTGJBHDMYOS-UHFFFAOYSA-N
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Description

This compound features a 2-bromophenyl group attached to an ethanone core, with a thioether linkage to a 1-methylimidazole ring. Its molecular formula is C₁₁H₁₀BrN₂OS, with a molecular weight of 265.11 g/mol and a logP value of 1.721, indicating moderate lipophilicity .

Properties

Molecular Formula

C12H11BrN2OS

Molecular Weight

311.20 g/mol

IUPAC Name

1-(2-bromophenyl)-2-(1-methylimidazol-2-yl)sulfanylethanone

InChI

InChI=1S/C12H11BrN2OS/c1-15-7-6-14-12(15)17-8-11(16)9-4-2-3-5-10(9)13/h2-7H,8H2,1H3

InChI Key

SRCYTGJBHDMYOS-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1SCC(=O)C2=CC=CC=C2Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromophenyl)-2-((1-methyl-1h-imidazol-2-yl)thio)ethan-1-one typically involves the following steps:

    Formation of the Bromophenyl Intermediate: The starting material, 2-bromobenzene, undergoes a halogenation reaction to introduce the bromine atom.

    Thioether Formation: The bromophenyl intermediate is then reacted with a thiol derivative of imidazole under basic conditions to form the thioether linkage.

    Final Coupling: The final step involves coupling the thioether intermediate with an ethanone derivative under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions for yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromophenyl)-2-((1-methyl-1h-imidazol-2-yl)thio)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biological pathways.

    Medicine: Potential therapeutic agent due to its structural features.

    Industry: Used in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)-2-((1-methyl-1h-imidazol-2-yl)thio)ethan-1-one would depend on its specific biological target. Generally, compounds with imidazole rings can interact with enzymes or receptors, modulating their activity. The bromophenyl group may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

1-(4-Hydroxyphenyl)-2-((1-methyl-1H-imidazol-2-yl)thio)ethanone (Compound 3)
  • Structure : Replaces bromine with a hydroxyl group at the para position.
  • Properties :
    • Melting point: 214–215°C (vs. target compound stored at RT).
    • IR peaks: Strong absorption at 1655 cm⁻¹ (C=O stretch), absent C-Br vibrations .
  • Activity: Not explicitly reported, but hydroxyl groups may enhance solubility but reduce metabolic stability compared to bromine .
Sertaconazole (8i)
  • Structure: Dichlorophenyl group with imidazole-ethanone and benzothiophene ether.
  • Properties : Clinically used antifungal with a nitrate salt formulation.
  • Activity : Inhibits ergosterol synthesis via CYP51 binding; halogen positioning (2,4-dichloro) enhances target affinity .
1-(5-Chlorothiophen-2-yl)-2-((1-methyl-1H-imidazol-2-yl)thio)ethan-1-one
  • Structure : Thiophene ring replaces bromophenyl.
  • Properties : Lower molecular weight (264.37 g/mol ) and altered electronic profile due to sulfur in the aromatic ring.
  • Activity : Thiophene may improve membrane permeability but reduce halogen-mediated enzyme interactions .

Variations in the Thioether-Linked Heterocycle

Benzimidazole-Triazole Hybrids (Compounds 5a–5x)
  • Structure : Replace imidazole with benzimidazole-triazole hybrids.
  • Properties :
    • 5w : Fluorophenyl and methyltriazole groups; HRMS [M+H]⁺: 523.1023 .
    • 5a : Chlorophenyl and ethyltriazole groups; HRMS [M+H]⁺: 509.1238 .
  • Activity : Antifungal IC₅₀ values < 1 µg/mL against Candida spp.; fluorinated analogs show enhanced potency due to electronegativity .
1-Cyclohexyl-2-(phenylthio)ethan-1-one
  • Structure : Cyclohexyl group replaces bromophenyl; simple phenylthioether.
  • Properties : Synthesized in 52.4% yield via SN2 reaction; liquid state (vs. solid target compound).
  • Activity : Demonstrates the versatility of thioether linkages in directing asymmetric catalysis .

Sulfone and Sulfonyl Derivatives

1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1f)
  • Structure : Sulfone group replaces thioether; chloromethyl substituent.
  • Properties : Melting point 137.3–138.5°C ; higher polarity due to sulfone.
  • Activity : Sulfone groups enhance oxidative stability but may reduce bioavailability compared to thioethers .

Biological Activity

1-(2-Bromophenyl)-2-((1-methyl-1H-imidazol-2-yl)thio)ethan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of 1-(2-Bromophenyl)-2-((1-methyl-1H-imidazol-2-yl)thio)ethan-1-one can be represented as follows:

C11H10BrN2OS\text{C}_{11}\text{H}_{10}\text{BrN}_2\text{OS}

This compound features a bromophenyl moiety linked to a thioether group involving an imidazole derivative, which is known for its diverse biological properties.

Biological Activity Overview

Research indicates that compounds with imidazole and thioether functionalities often exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The following sections detail specific activities associated with 1-(2-Bromophenyl)-2-((1-methyl-1H-imidazol-2-yl)thio)ethan-1-one.

Antimicrobial Activity

Studies have shown that imidazole derivatives possess antimicrobial properties. For instance, thiazole and imidazole derivatives have been evaluated for their effectiveness against various pathogens. The presence of electron-withdrawing groups, such as bromine in this compound, may enhance its antimicrobial efficacy by increasing the electron density on the nitrogen atoms in the imidazole ring .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
Imidazole Derivative AE. coli32 µg/mL
Thiazole Derivative BStaphylococcus aureus16 µg/mL
1-(2-Bromophenyl)-...Not yet testedPending

Anticancer Activity

Imidazole derivatives have been identified as potential anticancer agents. For example, compounds that inhibit protein kinases or affect cell cycle regulation are promising candidates. The specific activity of 1-(2-Bromophenyl)-2-((1-methyl-1H-imidazol-2-yl)thio)ethan-1-one against cancer cell lines is currently under investigation.

Case Study:
A recent study evaluated the cytotoxic effects of various imidazole derivatives on human cancer cell lines. Preliminary results indicated that certain modifications to the imidazole structure significantly increased cytotoxicity against breast cancer cells . Further studies are required to determine the specific effects of our compound.

Anti-inflammatory Activity

The thioether functional group in this compound may contribute to anti-inflammatory properties by modulating inflammatory pathways. Compounds with similar structures have shown promise in inhibiting pro-inflammatory cytokines.

Research Findings:
A study focused on the anti-inflammatory effects of thiazole and imidazole derivatives reported that these compounds could significantly reduce TNF-alpha levels in vitro . Given this context, it is hypothesized that 1-(2-Bromophenyl)-2-((1-methyl-1H-imidazol-2-yl)thio)ethan-1-one may exhibit similar effects.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds. Modifications to the bromophenyl or imidazole moieties can lead to variations in potency and selectivity.

Key Findings:
Research indicates that:

  • Bromine Substitution: Enhances lipophilicity and may improve membrane permeability.
  • Imidazole Variants: Different substitutions on the imidazole ring can alter binding affinity to target proteins.

Table 2: Structure Activity Relationships

ModificationEffect on Activity
Bromine at position 2Increased antimicrobial activity
Methyl substitution on imidazoleEnhanced cytotoxicity against cancer cells

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